
Cyclopropyl(2,5-difluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2,5-difluorophenyl)methanol is an important organic synthesis intermediate. It is often used to prepare other organic compounds and finds applications in various fields such as synthetic drugs, pesticides, dyes, photosensitive materials, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,5-difluorophenyl)methanol typically involves the reaction of cyclopropylmethanol with 2,5-difluorobenzene under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(2,5-difluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMSO or potassium tert-butoxide in THF.
Major Products Formed:
Oxidation: Cyclopropyl(2,5-difluorophenyl)ketone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(2,5-difluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of pesticides, dyes, and coatings.
Mechanism of Action
The mechanism by which Cyclopropyl(2,5-difluorophenyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from the compound .
Comparison with Similar Compounds
Cyclopropyl(2,5-difluorophenyl)methanol can be compared with other similar compounds such as:
- Cyclopropyl(3,5-difluorophenyl)methanol
- Cyclopropyl(2,6-difluorophenyl)methanol
- Cyclopropyl(2,4-difluorophenyl)methanol
These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
cyclopropyl-(2,5-difluorophenyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |
InChI Key |
UJZGQUNBJALFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







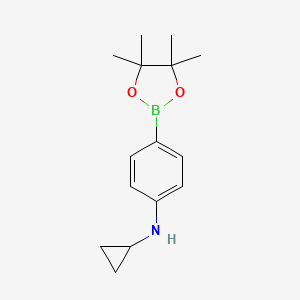
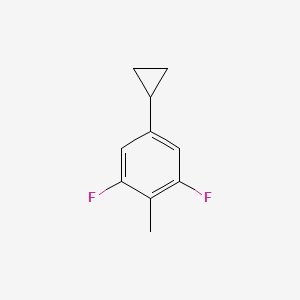
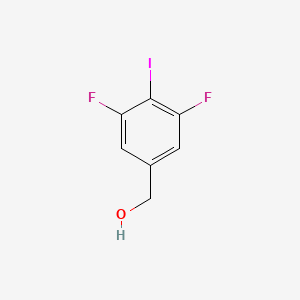
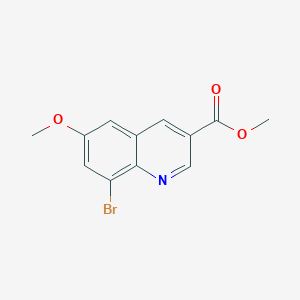
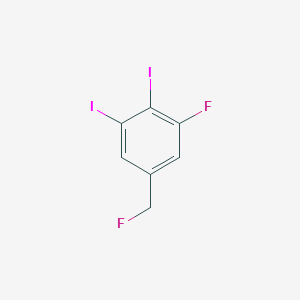
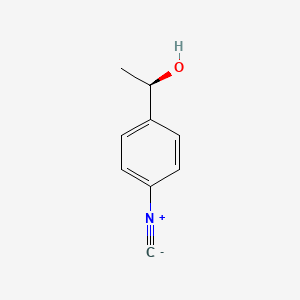
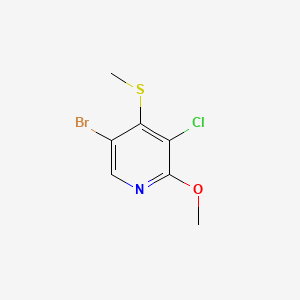

![Methyl 7-ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14036477.png)
